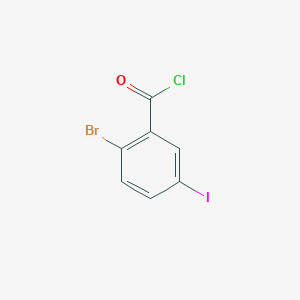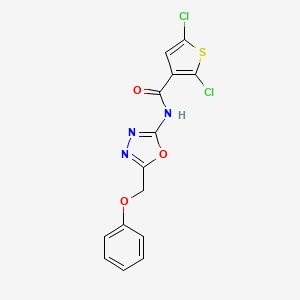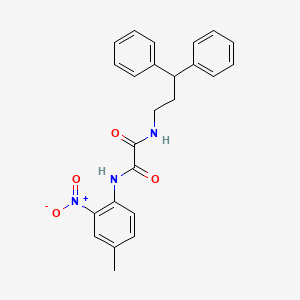
N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as DPN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPN is a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear receptor that plays a crucial role in various physiological processes such as bone metabolism, cardiovascular function, and brain function.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting the utility of such compounds in the formation of anthranilic acid derivatives and oxalamides. This methodology provides a high-yielding, operationally simple route for the synthesis of these compounds, showcasing their potential in chemical synthesis and drug development (Mamedov et al., 2016).
Material Science and Corrosion Inhibition Research into chalcone oxime derivatives, structurally similar to the compound , has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This indicates the potential application of related compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Thoume et al., 2021).
Optical and Material Properties The study of azo polymers and their cooperative motion with polar side groups in amorphous polymers hints at the significance of structurally similar compounds like N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide in the development of materials with photoinduced birefringence. This has implications for optical data storage and other photonic applications, suggesting a route to advanced materials with tunable optical properties (Meng et al., 1996).
Environmental Applications The degradation of nitrodiphenyl ether herbicides by the bacterium Sphingomonas wittichii RW1 has been studied, providing insights into the biodegradation of environmental pollutants. This research underscores the potential for employing microbial processes to mitigate the impact of hazardous chemicals, including compounds structurally related to this compound, on ecosystems (Keum et al., 2008).
Thermal Stability and Antioxidant Activity Investigations into the thermal stability of indolinonic nitroxides have revealed their effectiveness as process stabilizers and antioxidants, particularly in the context of polymer extrusion processes. This highlights the relevance of oxalamide derivatives in enhancing the stability and lifespan of polymeric materials under high-temperature conditions, which is crucial for manufacturing and material science applications (Alberti et al., 1993).
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-12-13-21(22(16-17)27(30)31)26-24(29)23(28)25-15-14-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,20H,14-15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVYWXGUNDWOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2931221.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)
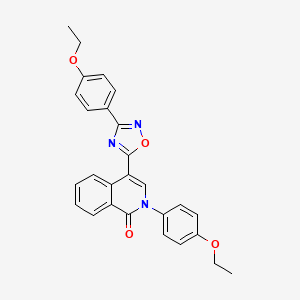

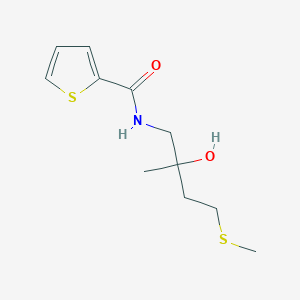
![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)
![8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2931231.png)
![2-(Morpholin-4-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2931232.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)
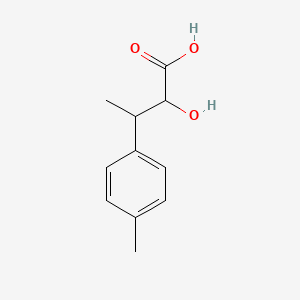
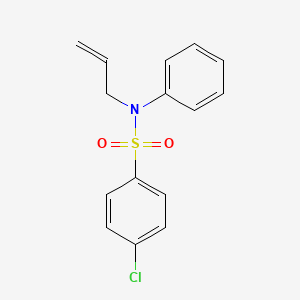
![5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2931237.png)
